Methyl 9-Formylnonanoate
Description
Contextualization within Fatty Acid Derivative Chemistry
Methyl 9-formylnonanoate is classified as a fatty acid ester, a derivative of a fatty acid. cymitquimica.com Specifically, it is the methyl ester of 9-formylnonanoic acid. Fatty acid esters are organic compounds resulting from the reaction of a fatty acid with an alcohol. cymitquimica.com In this case, the nine-carbon chain with a terminal aldehyde group (formyl group) and a methyl ester at the other end gives it unique chemical properties.
Its structure, featuring both an aldehyde and an ester functional group, makes it a valuable bifunctional building block. nih.gov This dual functionality allows for a wide range of chemical transformations, positioning it as a key intermediate in the synthesis of more complex molecules. It is considered a lipid and a biochemical reagent. cymitquimica.com
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₀O₃ cymitquimica.com |
| Molecular Weight | 200.28 g/mol cymitquimica.com |
| Appearance | Colorless to light yellow clear liquid cymitquimica.comchemimpex.com |
| Boiling Point | 120-122 °C / 3 mmHg chemimpex.com, 121°C/3mmHg chemicalbook.com |
| Density | 0.970 g/cm³ chemimpex.com |
| Refractive Index | 1.440 chemimpex.com |
| Purity | >95.0% (GC) cymitquimica.comlabproinc.com |
| CAS Number | 14811-73-5 chemimpex.com |
This table is interactive. Users can sort and filter the data.
Significance in Organic Synthesis and Industrial Chemistry Research
The significance of this compound in organic synthesis stems from its versatility as a precursor to a variety of valuable chemicals. chemimpex.com It serves as a crucial intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. chemimpex.com
One of the primary methods for synthesizing this compound is through the ozonolysis of methyl oleate (B1233923). rsc.orgnih.gov This process involves the cleavage of the carbon-carbon double bond in methyl oleate by ozone, yielding this compound and other products. rsc.orgnih.gov Another important synthetic route is the hydroformylation of methyl 9-decenoate, which is derived from renewable resources like rapeseed oil. nih.govtaylorandfrancis.com This method is particularly attractive from an industrial perspective as it utilizes bio-based feedstocks. nih.gov
The aldehyde group in this compound can undergo a wide array of chemical reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and various carbon-carbon bond-forming reactions. The ester group can be hydrolyzed to a carboxylic acid or transesterified with other alcohols. This dual reactivity allows for the synthesis of a diverse range of long-chain bifunctional compounds, which are important monomers for polymers like polyamides and polyesters. nih.govtaylorandfrancis.com
In industrial chemistry, research has focused on developing efficient and economically viable production methods for this compound and similar bifunctional molecules. nih.gov A key challenge has been the development of catalyst systems that are both highly selective and easily recyclable. nih.gov Recent advancements in homogeneous catalysis, particularly using rhodium-based catalysts with tailored ligands, have shown promise in achieving high regioselectivity in the hydroformylation of unsaturated fatty acid esters. nih.govuva.nl
Evolution of Research Perspectives and Methodologies
Early research involving this compound often focused on its synthesis as a component of insect pheromones, such as the sugarcane borer pheromone. mdpi.compsu.edu These syntheses typically involved multi-step classical organic reactions. mdpi.compsu.edu For instance, a known method involved the oxidative cleavage of a diol precursor. mdpi.compsu.edu
More recently, the focus has shifted towards sustainable and atom-economical synthetic routes, driven by the principles of green chemistry. The use of catalytic methods like ozonolysis and hydroformylation, especially from renewable feedstocks, exemplifies this trend. nih.govrsc.orgifpenergiesnouvelles.fr The development of continuous production processes, such as those using miniplant technology, represents a significant step towards the industrial-scale synthesis of these valuable platform chemicals. nih.gov
Furthermore, advanced analytical techniques are being employed to study the reaction kinetics and mechanisms involved in the synthesis of this compound. rsc.org For example, neutron reflectometry has been used to study the ozonolysis of methyl oleate monolayers at the air-water interface, providing insights into the atmospheric fate of such compounds. rsc.orgrsc.org Spectroscopic methods are also crucial for the characterization of the products obtained from these reactions. nih.gov
The evolution of research on this compound reflects a broader trend in chemical research towards the development of sustainable processes for the production of valuable chemicals from renewable resources. The unique bifunctional nature of this compound ensures its continued importance in both academic and industrial research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 10-oxodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3/c1-14-11(13)9-7-5-3-2-4-6-8-10-12/h10H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPNLDGNIRVDRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10333871 | |
| Record name | Methyl 10-oxodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10333871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14811-73-5 | |
| Record name | Methyl 10-oxodecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14811-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 10-oxodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10333871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes for Methyl 9-Formylnonanoate
Traditional synthesis of this compound often relies on the oxidative cleavage of carbon-carbon double bonds in larger unsaturated methyl esters. These methods are well-documented and provide reliable pathways to the target molecule.
Ozonolytic Cleavage of Unsaturated Methyl Esters
Ozonolysis is a powerful and widely used method for the cleavage of alkenes. In the context of this compound synthesis, this reaction typically involves the ozonolysis of an unsaturated precursor like methyl oleate (B1233923). The process involves bubbling ozone through a solution of the starting material, followed by a workup step to yield the desired aldehyde and other co-products.
The reaction proceeds through the formation of an unstable primary ozonide (molozonide), which rearranges to a more stable secondary ozonide. Subsequent reductive workup cleaves the ozonide to yield the aldehyde products. For example, the ozonolysis of methyl oleate would theoretically yield this compound and nonanal (B32974). This oxidative cleavage process is a cornerstone in the oleochemical industry.
Table 1: Ozonolysis Reaction Parameters
| Parameter | Condition |
|---|---|
| Starting Material | Unsaturated Methyl Esters (e.g., Methyl Oleate) |
| Reagent | Ozone (O₃) |
| Solvent | Dichloromethane, Methanol |
| Temperature | Typically low, e.g., -78°C |
| Workup | Reductive (e.g., Zinc, Dimethyl Sulfide) |
Periodate (B1199274) Oxidation of Dihydroxylated Precursors
Another established route involves the oxidative cleavage of a vicinal diol using periodic acid (HIO₄) or its salts, such as sodium periodate (NaIO₄). This method requires a two-step process starting from an unsaturated methyl ester. First, the double bond is dihydroxylated to form a diol. Common reagents for this step include osmium tetroxide (catalytically) or potassium permanganate (B83412) under controlled conditions.
In the second step, the resulting dihydroxylated precursor is treated with periodate. The periodate selectively cleaves the carbon-carbon bond between the two hydroxyl groups, yielding two aldehyde fragments. For instance, the oxidation of methyl 9,10-dihydroxyoctadecanoate would produce this compound and nonanal. This method is valued for its high selectivity and mild reaction conditions.
Development of Novel Synthetic Approaches
Research into the synthesis of this compound continues to evolve, with a focus on developing more efficient and direct pathways. One such promising approach is the hydroformylation of unsaturated methyl esters.
Hydroformylation, also known as the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across a carbon-carbon double bond. wikipedia.org Applying this to a precursor like methyl 9-decenoate offers a direct, atom-economical route to this compound. This one-step process is a significant potential improvement over the multi-step oxidative cleavage methods. The reaction typically requires a transition metal catalyst, carbon monoxide, and hydrogen. wikipedia.org The regioselectivity of the hydroformylation is a key challenge, aiming to favor the formation of the terminal aldehyde over its branched isomer.
Exploration of Catalytic Systems in Synthesis
The efficiency and selectivity of synthetic routes to this compound are heavily dependent on the catalytic systems employed. In the hydroformylation approach, transition metal catalysts are essential. wikipedia.org
Rhodium and cobalt complexes are commonly used for hydroformylation. wikipedia.org The choice of ligands coordinated to the metal center is crucial for controlling the reaction's activity and selectivity. For example, phosphine (B1218219) ligands have been used with cobalt complexes in the hydroformylation of olefins. wikipedia.org Research is ongoing to develop catalysts that offer high conversion rates and a strong preference for the linear aldehyde product required for this compound. Aqueous biphasic catalysis, using water-soluble ligands, has emerged as a method to facilitate catalyst recycling, a critical factor for economic viability.
Table 2: Catalytic Systems for Hydroformylation
| Catalyst Type | Metal Center | Common Ligands | Key Features |
|---|---|---|---|
| Homogeneous | Rhodium | Triphenylphosphine (B44618) (TPP) | High activity and selectivity |
| Homogeneous | Cobalt | Phosphines | Used in industrial processes |
Application of Green Chemistry Principles in Synthetic Optimization
The synthesis of chemicals is increasingly guided by the principles of green chemistry, which aim to reduce waste, use less hazardous substances, and improve energy efficiency. These principles are being applied to the synthesis of this compound.
Chemical Reactivity and Transformation Studies
Mechanistic Investigations of Aldehyde and Ester Functionalities
The chemical behavior of methyl 9-formylnonanoate is dictated by the distinct reactivity of its terminal aldehyde and ester moieties. The aldehyde group is susceptible to both oxidation and reduction, and its electrophilic carbon is a prime target for nucleophilic attack. The ester group, while generally less reactive than the aldehyde, can undergo hydrolysis and other nucleophilic acyl substitution reactions.
The formyl group of this compound can be readily oxidized to a carboxylic acid. One of the primary methods for the formation of this compound is through the ozonolysis of methyl oleate (B1233923). In this process, ozone cleaves the double bond of methyl oleate, forming a primary ozonide that subsequently rearranges and decomposes to yield nonanal (B32974) and methyl 9-oxononanoate (B1257084).
The ozonolysis of methyl oleate can proceed through various pathways, leading to the formation of several products, including secondary ozonides and peroxide oligomers. The reaction mechanism involves the formation of a Criegee intermediate, which can react with other molecules in the system. Under certain conditions, particularly in the presence of an oxidizing agent following the initial ozonolysis, the aldehyde functional group of this compound can be further oxidized to yield azelaic acid monomethyl ester. This transformation is significant as azelaic acid is a valuable dicarboxylic acid used in the production of polymers and in various industrial applications.
Further oxidation can lead to the formation of azelaic acid. For instance, the oxidative cleavage of 9-octadecenedioic acid, a related C18 dioic acid, with hydrogen peroxide can produce two equivalents of azelaic acid. google.com This suggests that under appropriate oxidative conditions, the entire carbon chain of this compound can be transformed.
The aldehyde group of this compound is readily reduced to a primary alcohol, yielding methyl 10-hydroxynonanoate. This reduction can be achieved using a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).
A significant reductive transformation is reductive amination, which converts the aldehyde into an amine. masterorganicchemistry.comorganic-chemistry.org This reaction proceeds through the formation of an imine intermediate by reacting the aldehyde with an amine, followed by the reduction of the imine to the corresponding amine. masterorganicchemistry.com This process allows for the introduction of nitrogen into the molecule, opening pathways to the synthesis of various nitrogen-containing compounds. While direct studies on this compound are not prevalent, the general mechanism of reductive amination is well-established for aldehydes. masterorganicchemistry.comorganic-chemistry.orgnottingham.ac.uk
The ester group can also be reduced, typically with stronger reducing agents like LiAlH₄, to yield a diol, nonane-1,10-diol. Selective reduction of the aldehyde in the presence of the ester can be achieved using milder reagents like sodium borohydride under controlled conditions.
The electrophilic carbon of the formyl group is susceptible to attack by various nucleophiles, leading to a range of condensation and addition reactions. A prominent example is the Wittig reaction, which converts aldehydes and ketones into alkenes. wikipedia.orgmasterorganicchemistry.com In this reaction, a phosphorus ylide (Wittig reagent) attacks the aldehyde, leading to the formation of an oxaphosphetane intermediate that subsequently decomposes to an alkene and triphenylphosphine (B44618) oxide. wikipedia.org This reaction can be used to extend the carbon chain of this compound and introduce a double bond. For instance, the reaction of methyl 9-oxononanoate with a Wittig reagent can be a crucial step in the synthesis of labeled linolenic acid.
Another important class of reactions is the formation of Schiff bases through condensation with primary amines. The resulting imine can be a stable product or an intermediate in reactions like reductive amination. The aldehyde can also participate in aldol (B89426) condensations and related reactions, further highlighting its versatility in carbon-carbon bond formation.
Role in Complex Chemical Reaction Networks
Beyond its standalone reactivity, this compound can act as a key intermediate in more complex chemical systems.
The ozonolysis of unsaturated fatty acid esters like methyl oleate, which produces this compound, is also of significant interest in atmospheric chemistry. researchgate.netrsc.orgacs.org These reactions can occur on the surface of atmospheric aerosols and influence their chemical composition and physical properties, with implications for air quality and climate. rsc.orgacs.org
This compound is a valuable intermediate in the synthesis of various fatty acid derivatives. Its bifunctional nature allows for selective modifications at either the aldehyde or the ester end, or both.
A significant application is in the synthesis of dicarboxylic acids, particularly azelaic acid. As mentioned, the oxidation of the formyl group of this compound leads to the formation of azelaic acid monomethyl ester, which can then be hydrolyzed to azelaic acid. nih.gov Azelaic acid has numerous industrial uses, including the production of polymers like nylon-6,9, plasticizers, and lubricants.
Furthermore, the various transformations of the aldehyde and ester groups discussed previously (reduction to alcohols, conversion to amines, chain extension via Wittig reaction) demonstrate its utility as a platform molecule for the synthesis of a wide range of long-chain functionalized molecules. For example, it can serve as a precursor for the synthesis of specialty polymers, surfactants, and biologically active molecules.
Applications As a Synthetic Intermediate and Research Reagent
Precursor for Advanced Organic Molecules
The presence of two distinct functional groups on a linear nine-carbon chain positions methyl 9-formylnonanoate as a versatile starting material for the synthesis of more complex, high-value organic compounds.
This compound serves as a key precursor in the synthesis of specialty long-chain esters, which have applications in materials science and as chemical intermediates. The aldehyde functionality is particularly useful for carbon chain extension reactions. For instance, in the synthesis of a molecule like methyl 11-methoxycarbonyl-2-undecenoate, the aldehyde group can undergo olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reaction.
In a representative synthetic pathway, this compound would react with a phosphorus ylide (e.g., (methoxycarbonylmethylene)triphenylphosphorane). This reaction selectively converts the aldehyde into an α,β-unsaturated ester, extending the carbon chain and introducing a new functional group while leaving the original methyl ester at the other end of the molecule intact. This selective transformation highlights the utility of this compound in creating complex diesters with defined geometries.
Table 1: Representative Transformation
| Reactant | Reagent | Product | Reaction Type |
|---|
The specific chain length and functionality of this compound make it an ideal building block for the synthesis of various biologically active molecules, particularly insect pheromones. Many pheromones are long-chain aliphatic compounds containing ester, aldehyde, alcohol, or olefin functional groups.
Researchers can utilize either the aldehyde or the ester end of this compound as a handle for modification. For example, the aldehyde can be reduced to an alcohol, oxidized to a carboxylic acid, or converted to an alkene. The ester can be hydrolyzed to a carboxylic acid or reduced to an alcohol. This flexibility allows for the construction of the precise carbon skeletons and functional group patterns required for pheromonal activity.
Table 2: Synthetic Utility for Pheromone Synthesis
| Functional Group | Potential Transformation | Resulting Moiety in Pheromone Structure |
|---|---|---|
| Aldehyde | Reduction | Primary Alcohol |
| Aldehyde | Olefination | Carbon-Carbon Double Bond |
| Ester | Reduction | Primary Alcohol |
Multi-step synthesis is a core strategy in organic chemistry for building complex molecules from simpler starting materials. vapourtec.com Bifunctional compounds like this compound are highly advantageous in this context because they allow for sequential, controlled reactions. vapourtec.comnih.gov
Utilization in Biochemical Research Methodologies
In the field of biochemical research, this compound is classified as a biochemical reagent. cymitquimica.com Its applications in this area are primarily as a synthetic tool or a reference compound. Researchers may use it as a starting material to synthesize custom molecules for biochemical assays, such as enzyme substrates or inhibitors. For example, the long aliphatic chain mimics the structure of fatty acids, making it a suitable backbone for creating analogs to study lipid metabolism or signaling pathways.
Furthermore, its well-defined structure allows it to be used as a standard in analytical techniques like gas chromatography (GC) or mass spectrometry (MS). By using this compound as a reference, researchers can identify or quantify related compounds in complex biological samples.
Role in General Reagent Development for Bioscience and Analytical Science
The structure of this compound provides a foundation for the development of more specialized reagents for bioscience and analytical applications. The aldehyde group is a particularly useful chemical handle for conjugation chemistry. It can be derivatized to link the nine-carbon aliphatic chain to other molecules, such as fluorescent dyes, biotin (B1667282) tags, or solid supports.
For example, the aldehyde can be converted into an amine via reductive amination or an oxime through reaction with a hydroxylamine (B1172632) derivative. These modified forms of the molecule can then be used as probes to study protein interactions, as components in affinity chromatography, or in the development of diagnostic assays. This adaptability makes this compound a versatile platform for creating custom tools for a wide range of scientific investigations.
Advanced Analytical Characterization in Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the molecular structure of Methyl 9-formylnonanoate. By probing the interactions of the molecule with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer a comprehensive picture of its atomic arrangement and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unambiguously confirming the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR are routinely used for structural verification.
In the ¹H NMR spectrum, the aldehydic proton characteristically appears as a triplet at approximately 9.77 ppm. The singlet corresponding to the methyl ester protons is typically observed around 3.67 ppm. The methylene (B1212753) group adjacent to the aldehyde function (C8) shows a triplet at about 2.42 ppm, while the methylene group alpha to the ester carbonyl (C2) resonates as a triplet around 2.30 ppm. The remaining methylene protons in the alkyl chain appear as a multiplet in the region of 1.28 to 1.63 ppm.
The ¹³C NMR spectrum provides further confirmation of the carbon skeleton. The aldehydic carbonyl carbon (C9) gives a signal at approximately 202.9 ppm, while the ester carbonyl carbon (C1) is found at about 174.3 ppm. The methoxy (B1213986) carbon of the ester group resonates at around 51.5 ppm. The carbons of the methylene chain appear in the range of 22.1 to 43.9 ppm.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 9.77 | t | 1H | -CHO |
| 3.67 | s | 3H | -OCH₃ |
| 2.42 | t | 2H | -CH₂CHO |
| 2.30 | t | 2H | -CH₂COOCH₃ |
| 1.63 - 1.28 | m | 12H | -(CH₂)₆- |
Note: t = triplet, s = singlet, m = multiplet
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Assignment |
|---|---|
| 202.9 | -CHO |
| 174.3 | -COOCH₃ |
| 51.5 | -OCH₃ |
| 43.9 | -CH₂CHO |
| 34.1 | -CH₂COOCH₃ |
| 29.2 - 22.1 | -(CH₂)₆- |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum is characterized by the presence of two distinct carbonyl stretching vibrations. A strong absorption band typically appears around 1740 cm⁻¹, which is characteristic of the C=O stretch of the ester group. Another strong band is observed at approximately 1725 cm⁻¹, corresponding to the C=O stretch of the aldehyde. Additionally, the C-H stretching vibrations of the alkyl chain are evident in the 2850-2930 cm⁻¹ region, and a characteristic C-H stretch for the aldehyde proton can be seen around 2720 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 2930, 2850 | Strong | C-H stretch (alkyl) |
| 2720 | Medium | C-H stretch (aldehyde) |
| 1740 | Strong | C=O stretch (ester) |
| 1725 | Strong | C=O stretch (aldehyde) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain insights into its structure through fragmentation analysis. The molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (200.27 g/mol ). Common fragmentation patterns for this molecule include the loss of the methoxy group (-OCH₃) resulting in a peak at m/z 169, and the loss of the entire methoxycarbonyl group (-COOCH₃) leading to a fragment at m/z 141. Another significant fragmentation pathway involves cleavage at the aldehyde group.
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis. Gas-liquid chromatography and thin-layer chromatography are the most commonly utilized methods for these purposes.
Gas-Liquid Chromatography (GLC) for Quantitative and Qualitative Analysis
Gas-liquid chromatography (GLC), often coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), is the primary method for determining the purity of this compound. This technique separates volatile compounds based on their partitioning between a gaseous mobile phase and a liquid stationary phase within a capillary column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a specific set of conditions (e.g., column type, temperature program, carrier gas flow rate) and is used for qualitative identification. The area under the peak in the chromatogram is proportional to the amount of the compound, allowing for quantitative assessment of purity. For instance, a high-purity sample of this compound would exhibit a single major peak at its characteristic retention time.
Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring
Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of chemical reactions, such as the synthesis of this compound. A small amount of the reaction mixture is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then placed in a developing chamber with a suitable mobile phase (a solvent or a mixture of solvents). The components of the mixture travel up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases. The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is used to identify the presence of starting materials, intermediates, and the final product. By comparing the TLC profile of the reaction mixture over time to that of the starting materials and the desired product, the progress of the reaction can be effectively monitored.
Theoretical and Computational Chemistry Approaches
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Currently, there are no published studies that have performed quantum chemical calculations, such as Density Functional Theory (DFT), to specifically investigate the electronic structure of Methyl 9-Formylnonanoate. Such studies would be invaluable for determining key properties like the distribution of electron density, the energies of its frontier molecular orbitals (HOMO and LUMO), and its molecular electrostatic potential.
These calculations would also allow for the determination of various reactivity descriptors. This data would offer a theoretical framework for understanding its reactivity in various chemical environments. Future research in this area could produce data such as:
Table 1: Hypothetical Quantum Chemical Descriptors for this compound
| Descriptor | Hypothetical Value | Significance |
|---|---|---|
| Energy of HOMO | e.g., -6.5 eV | Indicates the ability to donate electrons (nucleophilicity). |
| Energy of LUMO | e.g., -1.2 eV | Indicates the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | e.g., 5.3 eV | Relates to the chemical stability and reactivity of the molecule. |
| Dipole Moment | e.g., 2.5 Debye | Provides insight into the polarity and solubility of the molecule. |
| Mulliken Charges | e.g., C=O (carbonyl) | Reveals the partial charges on each atom, identifying electrophilic and nucleophilic sites. |
Note: The values presented in this table are purely illustrative and are not based on actual research findings.
Molecular Dynamics Simulations of Intermolecular Interactions
No specific molecular dynamics (MD) simulations for this compound are available in the current body of scientific literature. MD simulations could provide a dynamic picture of how molecules of this compound interact with each other and with other molecules in various phases.
Such simulations would be particularly useful for understanding its behavior in biological systems or as part of a mixture, such as in biofuels or industrial solvents. Key insights could be gained into its aggregation behavior, solvation properties, and interactions with biological membranes or macromolecules.
Computational Modeling of Reaction Pathways and Kinetic Parameters
While this compound is a known product of the ozonolysis of methyl oleate (B1233923), detailed computational modeling of its subsequent reaction pathways and associated kinetic parameters is not documented. Computational studies could be employed to investigate the mechanisms of reactions involving either the aldehyde or the ester functional group.
For example, the oxidation of the aldehyde group to a carboxylic acid or its reduction to an alcohol are fundamental chemical transformations. Computational modeling could determine the transition state structures, activation energies, and reaction rates for these and other reactions.
Table 2: Potential Areas of Investigation for Reaction Pathways of this compound
| Reaction Type | Potential Reactant | Information to be Gained from Modeling |
|---|---|---|
| Oxidation | e.g., Peroxy radicals | Activation energy, reaction mechanism, product distribution. |
| Reduction | e.g., Sodium borohydride (B1222165) | Transition state geometry, kinetic parameters. |
| Nucleophilic Addition | e.g., Amines | Reaction thermodynamics, stability of intermediates. |
Environmental and Sustainability Considerations in Research
Research on Biodegradation Pathways and Environmental Fate
Methyl 9-formylnonanoate is a product of the ozonolysis of methyl oleate (B1233923). manchester.ac.ukacs.org Research into the ozonolysis of methyl oleate monolayers at the air-water interface indicates that this reaction leads to a rapid loss of the material. manchester.ac.ukresearchgate.net The process involves the cleavage of the carbon-carbon double bond, which results in the formation of smaller, often more volatile or soluble products that can evaporate or dissolve. manchester.ac.ukresearchgate.net
Studies have determined that the atmospheric lifetime of a methyl oleate monolayer when exposed to ozone is approximately 10 minutes, with less than 2% of the original organic material remaining at the surface on atmospheric timescales. manchester.ac.ukresearchgate.net This suggests that once formed in such an environment, this compound and its co-products are likely to be dispersed. The fate of these products is a subject of ongoing research, with possibilities including partitioning into the gas phase. copernicus.org For instance, the ozonolysis of oleic acid, a related compound, is known to produce nonanal (B32974), azelaic acid, and 9-oxononanoic acid. copernicus.org The bifunctional nature of this compound, possessing both an aldehyde and a methyl ester group, suggests that its biodegradation would likely proceed via oxidation of the aldehyde to a carboxylic acid and hydrolysis of the ester group.
Development of Sustainable Production Methods and Feedstocks
The traditional industrial synthesis of this compound involves the ozonolysis of methyl oleate, which is derived from oleic acid. wbstraining.tnresearchgate.net Oleic acid is a fatty acid that can be sourced from various vegetable oils, positioning it as a renewable feedstock. wbstraining.tncolab.ws However, the ozonolysis process itself is often energy-intensive and can present safety risks, which has spurred research into more sustainable alternatives. digitellinc.com
Green chemistry principles are being applied to develop more environmentally friendly production methods. One promising approach replaces ozone with greener oxidants like hydrogen peroxide (H₂O₂). researchgate.netcolab.ws Research has demonstrated the use of a recyclable heterogeneous catalytic system, such as tungsten oxide (WO₃) combined with sodium stannate (Na₂SnO₃), with 30% aqueous H₂O₂ to produce azelaic acid from vegetable oils, a process that also yields aldehydes like the precursor to this compound. researchgate.netcolab.ws This method is considered to have a less harmful environmental impact. researchgate.netcolab.ws Another alternative to ozone is the use of hydrogen peroxide and oxygen. digitellinc.com
The use of biomass-derived feedstocks is a key aspect of the sustainable production of chemicals. ynu.edu.cn Vegetable oils, such as non-edible Triadica sebifera seed oil, are being explored for the synthesis of related compounds, achieving significant yields. colab.ws The focus on renewable raw materials like methanol, which can be produced from biomass, further enhances the sustainability profile of this compound synthesis. bohrium.com
| Production Method | Oxidant | Catalyst | Feedstock | Key Advantages |
| Traditional Ozonolysis | Ozone (O₃) | Not specified | Oleic Acid / Methyl Oleate | Established industrial process. researchgate.net |
| Green Catalytic Oxidation | Hydrogen Peroxide (H₂O₂) | WO₃-Na₂SnO₃ (recyclable) | Vegetable Oils (e.g., Triadica sebifera) | Less harmful environmental impact, uses a greener oxidant. researchgate.netcolab.ws |
| Alternative Oxidation | Hydrogen Peroxide (H₂O₂) and Oxygen (O₂) | Not specified | Oleic Acid | Potentially more sustainable alternative to ozone. digitellinc.com |
Life Cycle Assessment of Synthetic Protocols
A Life Cycle Assessment (LCA) is a methodology for assessing the environmental impacts associated with all the stages of a product's life. While specific LCA studies for this compound are not widely available, assessments of the production of azelaic acid, a co-product from the oxidative cleavage of oleic acid, offer valuable insights. digitellinc.com
These LCAs compare the environmental performance of different synthetic routes, such as the conventional ozone-based process versus newer methods using hydrogen peroxide. digitellinc.com The findings indicate that the carbon intensity of production can vary significantly depending on the chosen method. digitellinc.com For instance, one study highlighted that the carbon intensity of azelaic acid could range from -0.135 kg CO₂ eq./kg to 3.57 kg CO₂ eq./kg depending on the LCA methodology used. digitellinc.com
Future Research Horizons for this compound: A Bifunctional Platform Chemical
This compound, a bifunctional molecule featuring both a terminal aldehyde and a methyl ester group, is emerging as a versatile platform chemical with significant potential in various scientific and industrial domains. Derived from oleochemical sources, its unique structure makes it a valuable intermediate for the synthesis of a wide array of derivatives and materials. As research progresses, several key areas are poised for exploration, promising to unlock new applications and more sustainable chemical processes. This article delves into the future research directions and emerging paradigms centered on this promising compound.
Q & A
Basic: What safety protocols are essential when handling Methyl 9-Formylnonanoate in laboratory settings?
Answer:
- PPE Requirements : Use nitrile gloves (EN 374 standard), safety goggles (EN 166), and lab coats to prevent skin/eye contact. Respiratory protection (P95 or OV/AG/P99 filters) is advised if ventilation is inadequate .
- Ventilation : Conduct experiments in a fume hood to avoid inhalation of vapors .
- Emergency Measures : In case of skin contact, wash immediately with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention. Do not induce vomiting if ingested .
- Storage : Store in a cool, dry place away from strong acids/bases to prevent hazardous reactions .
Basic: What are the standard methods for synthesizing and characterizing this compound?
Answer:
- Synthesis : Typically synthesized via esterification of 9-formylnonanoic acid with methanol, using acid catalysts (e.g., H₂SO₄). Reaction conditions (temperature, stoichiometry) must be optimized for yield .
- Characterization :
- Purity Analysis : Gas chromatography (GC) with flame ionization detection (FID) to quantify impurities (<5%) .
- Structural Confirmation : NMR (¹H/¹³C) to verify ester and aldehyde functional groups; IR spectroscopy for carbonyl (C=O) stretches .
- Physical Properties : Report boiling point, density, and solubility (if available) using calibrated instruments .
Advanced: How can researchers optimize the synthetic yield of this compound?
Answer:
- Variable Screening : Use design of experiments (DoE) to test factors like catalyst concentration (0.1–1.0 mol%), reaction time (2–24 hrs), and temperature (40–80°C) .
- Catalyst Selection : Compare Brønsted acids (e.g., H₂SO₄) vs. enzymatic catalysts (lipases) for eco-friendly synthesis .
- Yield Monitoring : Track conversion rates via GC-MS or HPLC, ensuring intermediates (e.g., 9-formylnonanoic acid) are minimized .
Advanced: Which analytical techniques are most effective for detecting trace impurities in this compound?
Answer:
- High-Resolution GC-MS : Identifies volatile impurities (e.g., unreacted starting materials) with detection limits <0.1% .
- HPLC-PDA : Quantifies non-volatile contaminants (e.g., oxidation byproducts) using reverse-phase C18 columns and UV detection .
- Headspace Analysis : Detects residual solvents (e.g., methanol) via gas chromatography with static headspace sampling .
Advanced: How should researchers resolve contradictions in reported stability data for this compound?
Answer:
- Data Cross-Validation : Compare degradation studies under controlled conditions (e.g., pH, temperature) from multiple sources .
- Accelerated Stability Testing : Expose the compound to stress conditions (40°C/75% RH) for 1–3 months, monitoring decomposition via NMR/GC .
- Mechanistic Studies : Investigate degradation pathways (e.g., hydrolysis of the ester group) using kinetic modeling .
Advanced: What ecological impact assessments are required for this compound in environmental research?
Answer:
- Toxicity Screening : Perform acute toxicity tests on Daphnia magna (EC₅₀) and algae (growth inhibition) .
- Biodegradation Studies : Use OECD 301F (manometric respirometry) to assess microbial breakdown in water/soil .
- Bioaccumulation Potential : Calculate log Kow (octanol-water partition coefficient) via shake-flask method to predict environmental persistence .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
